Phenoxy resin

Description

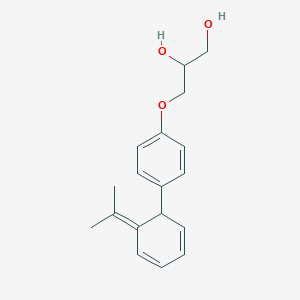

Structure

3D Structure

Properties

CAS No. |

26402-79-9 |

|---|---|

Molecular Formula |

C18H22O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

3-[4-(6-propan-2-ylidenecyclohexa-2,4-dien-1-yl)phenoxy]propane-1,2-diol |

InChI |

InChI=1S/C18H22O3/c1-13(2)17-5-3-4-6-18(17)14-7-9-16(10-8-14)21-12-15(20)11-19/h3-10,15,18-20H,11-12H2,1-2H3 |

InChI Key |

LPXOYRYOYTYPRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C=CC=CC1C2=CC=C(C=C2)OCC(CO)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenoxy Resins from Bisphenol A and Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy resins, also known as polyhydroxy ethers, are high-molecular-weight thermoplastic polymers derived from the reaction of bisphenol A and epichlorohydrin (B41342).[1] These resins are celebrated for their exceptional adhesion, chemical resistance, toughness, and thermal stability, making them valuable in a wide array of industrial applications, including coatings, adhesives, composites, and electronics.[1][2][3] Unlike conventional epoxy resins, phenoxy resins have a high molecular weight, typically ranging from 30,000 to 70,000 g/mol , and possess very few terminal epoxy groups.[2] Their polymer backbone is characterized by repeating ether linkages and hydroxyl groups, which allow for further chemical modifications.[2] This guide provides a comprehensive overview of the synthesis of phenoxy resins from bisphenol A and epichlorohydrin, detailing the core chemical principles, experimental protocols, and key quantitative data.

Core Synthesis Principles

The synthesis of phenoxy resins from bisphenol A and epichlorohydrin is a polycondensation reaction.[4] The overall process can be categorized into two primary methods: the one-step process (often referred to as the "Taffy" process) and the two-step process.[4][5]

-

One-Step Process: In this method, bisphenol A and an excess of epichlorohydrin react in the presence of a basic catalyst, typically sodium hydroxide (B78521) (NaOH).[4] Both the ring-opening of the epoxide by the phenolic hydroxyl group and the subsequent dehydrochlorination to form a new epoxide ring occur concurrently.[4] This process is generally used for producing lower to medium molecular weight solid epoxy resins.[4][5]

-

Two-Step Process: This method involves two distinct stages. The first is an addition reaction between bisphenol A and epichlorohydrin, often catalyzed by a quaternary ammonium (B1175870) salt, to form a chlorohydrin intermediate.[4] The second step is a dehydrochlorination reaction in the presence of a base like NaOH to form the epoxy group and extend the polymer chain.[4] A variation of the two-step process, known as the "advancement" or "fusion" method, involves reacting a low molecular weight liquid epoxy resin (like bisphenol A diglycidyl ether, or DGEBA) with additional bisphenol A in the presence of a catalyst to build a higher molecular weight polymer.[5][6] This method provides better control over the final molecular weight of the phenoxy resin.

The stoichiometry of the reactants is a critical factor in determining the molecular weight of the resulting polymer.[2] A molar ratio of approximately two equivalents of epichlorohydrin to one equivalent of bisphenol A will primarily yield the diepoxy molecule, bisphenol A diglycidyl ether (DGEBA).[2] To achieve the high molecular weight characteristic of phenoxy resins, the ratio of epichlorohydrin is reduced, allowing for the polymerization to proceed through the reaction of the newly formed epoxy groups with unreacted phenolic hydroxyl groups.[2]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of phenoxy resins, derived from various established procedures.

One-Step Synthesis Method (Taffy Process)

This protocol is a generalized representation of the one-step process for producing epoxy resins, which can be adapted to synthesize higher molecular weight phenoxy resins by carefully controlling the reactant ratio.

Equipment:

-

A multi-necked reaction flask equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel.

-

Heating mantle.

-

Vacuum source for dehydration.

Materials:

-

Bisphenol A (BPA)

-

Epichlorohydrin (ECH)

-

Sodium Hydroxide (NaOH) solution (e.g., 49% aqueous solution)[7]

-

Organic solvent (optional, for solvent-based methods)[4]

Procedure:

-

Charging the Reactor: Charge the reaction flask with bisphenol A and epichlorohydrin. For liquid epoxy resin synthesis, a molar ratio of at least 10:1 ECH to BPA is used.[7] To produce higher molecular weight phenoxy resins, this ratio is adjusted to be closer to stoichiometric, with a slight excess of epichlorohydrin.

-

Heating and Reaction Initiation: Heat the mixture to the desired reaction temperature, typically between 70°C and 90°C, while stirring.[7] The reaction can be carried out under reduced pressure to facilitate the removal of water as an azeotrope with epichlorohydrin.[7]

-

Catalyst Addition: Gradually add the aqueous sodium hydroxide solution to the reaction mixture over a period of several hours.[7] The rate of addition should be controlled to maintain the reaction temperature and pH (typically between 7 and 9).[7]

-

Reaction Completion and Post-Treatment: After the addition of NaOH is complete, continue the reaction for a specified duration to ensure completion. The resulting product is a two-phase mixture of the resin and an alkaline sodium chloride solution.[5]

-

Purification: Separate the aqueous phase. The resin phase is then washed multiple times with hot water to remove residual alkali and salt.[4] An organic solvent can be used to extract the resin to improve the washing efficiency.[4]

-

Dehydration: The purified resin is then dehydrated under vacuum to remove any remaining water and solvent.

Two-Step Synthesis Method (Advancement Process)

This protocol describes the synthesis of high molecular weight phenoxy resins by advancing a low molecular weight epoxy resin with bisphenol A.

Equipment:

-

A multi-necked reaction flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet.[3]

-

Heating mantle.

Materials:

-

Low molecular weight liquid bisphenol A epoxy resin (e.g., DGEBA)

-

Bisphenol A (BPA)

-

Catalyst (e.g., 2-methylimidazole, 2-methyl-4-ethylimidazole, KOH, NaOH)[8]

-

Solvent (e.g., methyl isobutyl ketone (MIBK), toluene, butanol, anisole)[3][8][9]

-

Reaction terminating agent (e.g., phosphoric acid)[9]

Procedure:

-

Charging and Dissolution: Charge the reaction flask with the liquid epoxy resin, bisphenol A, and a solvent under a nitrogen atmosphere to prevent oxidation.[3][8] Heat the mixture to between 80°C and 90°C with stirring until all reactants are completely dissolved.[3]

-

Catalyst Addition and Polymerization: Add the catalyst to the reaction mixture.[8] Increase the temperature to the desired reaction temperature, typically between 90°C and 170°C, and maintain for several hours (e.g., 2-8 hours).[8][9]

-

Molecular Weight Monitoring: During the reaction, the molecular weight of the product can be monitored in real-time using techniques like gel permeation chromatography (GPC).[3][9]

-

Solvent Addition (Optional): In some procedures, additional solvent is added periodically during the reaction to control viscosity.[3][9]

-

Reaction Termination: Once the desired molecular weight (e.g., 70,000-80,000 g/mol ) is achieved, the reaction is terminated by adding a quenching agent like phosphoric acid.[3][9]

-

Purification and Isolation: The resulting this compound solution is then purified, which may involve washing to remove the catalyst and unreacted monomers. The final product is obtained after filtering and removing the solvent.[8]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various synthesis protocols for phenoxy resins.

Table 1: Reactant Ratios and Resulting Molecular Weights

| Molar Ratio (Epoxy Group : Phenolic Hydroxyl) | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Weight Average Molecular Weight ( g/mol ) | Reference |

| 1.01 : 1 | 2-methyl-4-ethylimidazole in butanone | Anisole | 120 | 8 | 28,000 - 32,000 | [8] |

| 1.065 : 1 | 2-methylimidazole in butanone | Anisole | 145 | 5 | Not Specified | [8] |

| 1.12 : 1 | 2-methylimidazole in butanone | Anisole | 170 | 2 | Not Specified | [8] |

| Not Specified | 40% KOH solution | MIBK | 90 | 5 | 70,000 | [3][9] |

| Not Specified | 30% NaOH solution | Toluene, Butanol | 90 | 6 | 70,000 | [9] |

| Not Specified | 30% NaOH solution | MIBK | 90 | 6 | 80,000 | [9] |

Table 2: Typical Properties of Phenoxy Resins

| Property | Value | Reference |

| Molecular Weight | 30,000 - 70,000 g/mol | [2] |

| Glass Transition Temperature (Tg) | 80 - 100 °C | [2] |

| Melt Index (200°C) | 4 - 70 g/10 min | [2] |

| Solubility | Soluble in methyl ethyl ketone | [2] |

Visualizing the Synthesis

The following diagrams illustrate the chemical pathways and experimental workflows involved in this compound synthesis.

Synthesis Pathway

Caption: Chemical pathway for this compound synthesis.

Experimental Workflow

Caption: Generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of phenoxy resins from bisphenol A and epichlorohydrin is a versatile process that can be tailored to produce polymers with a range of molecular weights and properties. A thorough understanding of the reaction chemistry, including the roles of stoichiometry, catalysts, and reaction conditions, is essential for controlling the final product characteristics. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to develop and optimize phenoxy resins for their specific applications, from high-performance coatings to advanced composite materials.

References

- 1. phlextek.com [phlextek.com]

- 2. corrosionpedia.com [corrosionpedia.com]

- 3. A kind of preparation method of high molecular weight this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Rayland Chemicals (Dongguan) Co., Ltd. [rayco.com.hk]

- 5. m.youtube.com [m.youtube.com]

- 6. US4684701A - Method for preparing advanced epoxy or phenoxy resins with low aliphatic halide content - Google Patents [patents.google.com]

- 7. US4132718A - Preparation of liquid epoxy resins from bisphenols - Google Patents [patents.google.com]

- 8. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN106188524B - A kind of preparation method of high molecular weight this compound - Google Patents [patents.google.com]

Characterization of Phenoxy Resin Molecular Weight: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques used to characterize the molecular weight of phenoxy resins. Phenoxy resins, thermoplastic polymers derived from bisphenol A and epichlorohydrin, possess a range of properties influenced by their molecular weight, making accurate characterization crucial for various applications, including in the pharmaceutical and drug development sectors. This guide details the primary analytical methods, presents quantitative data, and provides experimental protocols and workflow visualizations.

Introduction to Phenoxy Resins and Molecular Weight Importance

Phenoxy resins are polyethers with a linear structure, high molecular weight, and terminal hydroxyl groups. Their molecular weight typically ranges from 30,000 to 70,000 g/mol .[1] The molecular weight and its distribution, defined by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), are critical parameters that dictate the material's mechanical properties, thermal stability, and processability. For instance, higher molecular weight generally leads to increased toughness and chemical resistance.

The synthesis of high molecular weight phenoxy resin is often achieved through the reaction of a bisphenol A type epoxy resin with bisphenol A.[2][3] The reaction progress and the final molecular weight can be monitored in real-time using techniques like gel permeation chromatography.[2][3]

Core Characterization Techniques

The principal methods for determining the molecular weight of phenoxy resins are Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC), supplemented by techniques such as viscometry and light scattering.

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is the most widely used technique for analyzing the molecular weight distribution of polymers.[4] It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules.

Data Presentation: Molecular Weight of Phenoxy Resins

| Resin Type/Reference | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Notes |

| Commercial this compound (PKHP) | - | 52.0 | - | Commercial, non-functionalized. |

| Commercial this compound (PKHB) | - | 32.0 | - | Lower molecular weight commercial resin. |

| Synthesized this compound 1 | 1.790 | 2.501 | 1.40 | Synthesized using DMF as a solvent and K2CO3 as a catalyst. Relative to polystyrene standards.[5] |

| Synthesized this compound 2 | 0.449 | 0.759 | 1.69 | Synthesized using DMF as a solvent and TBD as a catalyst. Relative to polystyrene standards.[5] |

| Commercial this compound (045B) | - | ~60.0 | - | Copolymer of bisphenol-A and epichlorohydrin.[6] |

| Commercial this compound | - | 30.0 | - | Medium molecular weight.[7] |

| High Molecular Weight this compound | - | 50.0 - 80.0 | - | Target molecular weight range for a specific synthesis method.[2][3] |

Experimental Protocol: GPC/SEC Analysis of this compound

This protocol outlines the steps for determining the molecular weight distribution of a this compound sample.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the dry this compound sample.

- Dissolve the sample in a suitable solvent, such as Tetrahydrofuran (THF), to a concentration of 1-2 mg/mL.[4][6] Phenoxy resins are generally soluble in ketones and ethers.

- Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking to prevent polymer degradation.

- Filter the solution through a 0.2 - 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter before injection into the GPC system.

2. GPC/SEC System and Conditions:

- Chromatography System: A standard HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

- Columns: A set of GPC columns packed with polystyrene-divinylbenzene (PS/DVB) copolymer beads is suitable for the analysis of non-polar resins like phenoxy resins in THF.[4] The specific columns should be chosen to cover the expected molecular weight range of the this compound.

- Mobile Phase: HPLC-grade THF is a commonly used mobile phase.

- Flow Rate: A typical flow rate is 1.0 mL/min.

- Column Temperature: Maintain a constant column temperature, for example, 35-40°C, to ensure reproducible results.

- Injection Volume: 50-100 µL.

3. Calibration:

- Prepare a series of narrow polydispersity polystyrene standards of known molecular weights.

- Inject each standard and record the elution volume (or retention time).

- Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution volume.

4. Data Analysis:

- Inject the prepared this compound sample.

- Record the chromatogram.

- Using the calibration curve, the molecular weight at each point of the chromatogram can be determined.

- Software is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Mandatory Visualization: GPC/SEC Workflow

Caption: Workflow for GPC/SEC analysis of this compound.

Viscometry

Solution viscometry is a classical and cost-effective method for estimating the viscosity-average molecular weight (Mv) of polymers. The relationship between the intrinsic viscosity [η] and the molecular weight (M) is described by the Mark-Houwink-Sakurada equation:

[η] = K * M^a

where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent-temperature system.[8]

Experimental Protocol: Viscometry for this compound

1. Solution Preparation:

- Prepare a stock solution of the this compound in a suitable solvent (e.g., THF) at a known concentration.

- Prepare a series of dilutions from the stock solution.

2. Viscosity Measurement:

- Use a capillary viscometer (e.g., Ubbelohde viscometer) placed in a constant temperature bath.

- Measure the flow time of the pure solvent (t₀) and the flow times of each of the polymer solutions (t).

3. Data Analysis:

- Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

- Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c).

- Plot both the reduced viscosity and the inherent viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].

- Using the Mark-Houwink equation with known K and 'a' values for this compound in the chosen solvent, calculate the viscosity-average molecular weight (Mv).

Light Scattering

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers without the need for calibration with standards.[9] The intensity of light scattered by a polymer solution is proportional to its molecular weight and concentration.

Experimental Protocol: Static Light Scattering (SLS) for this compound

1. Sample Preparation:

- Prepare a series of this compound solutions in a suitable solvent at different known concentrations.

- The solutions must be meticulously filtered to remove any dust or particulate matter that could interfere with the light scattering measurements.

2. Light Scattering Measurement:

- A light scattering photometer is used to measure the intensity of the scattered light at various angles for each concentration.

3. Data Analysis:

- The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero angle and zero concentration.

- The intercept of the Zimm plot on the y-axis is inversely proportional to the weight-average molecular weight (Mw).

Synthesis of this compound: A Visualized Workflow

The synthesis of high molecular weight phenoxy resins typically involves the reaction of a lower molecular weight bisphenol A based epoxy resin with bisphenol A in the presence of a catalyst.

Mandatory Visualization: this compound Synthesis Workflow

Caption: Synthesis workflow for high molecular weight this compound.

Conclusion

The molecular weight characterization of phenoxy resins is fundamental to controlling their properties and ensuring their performance in various applications. GPC/SEC stands out as the primary and most comprehensive technique for determining the molecular weight distribution. Viscometry offers a simple and accessible method for estimating the viscosity-average molecular weight, while light scattering provides an absolute measurement of the weight-average molecular weight. The selection of the appropriate technique or combination of techniques will depend on the specific information required and the available resources. This guide provides the foundational knowledge and protocols for researchers and professionals to effectively characterize the molecular weight of phenoxy resins.

References

- 1. corrosionpedia.com [corrosionpedia.com]

- 2. A kind of preparation method of high molecular weight this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106188524B - A kind of preparation method of high molecular weight this compound - Google Patents [patents.google.com]

- 4. agilent.com [agilent.com]

- 5. repository.unipr.it [repository.unipr.it]

- 6. resolvemass.ca [resolvemass.ca]

- 7. This compound, medium molecular weight, average M.W. 30000, pellets, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Static light scattering - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Analysis of Phenoxy Resin Chemical Structure

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the primary spectroscopic techniques used for the structural elucidation of phenoxy resins. Phenoxy resins, high-molecular-weight thermoplastic polymers derived from bisphenol A and epichlorohydrin, are noted for their toughness, ductility, and adhesive properties. Accurate characterization of their chemical structure, molecular weight, and functional groups is critical for quality control and application development. This document details the experimental protocols and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the primary functional groups present in the phenoxy resin structure. It provides a molecular fingerprint, confirming the key chemical bonds and allowing for the detection of impurities or degradation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common method for analyzing polymer films or solids without extensive sample preparation.

-

Instrument Setup : Use an FTIR spectrometer equipped with an ATR accessory, such as a diamond or germanium crystal.

-

Background Spectrum : Before analyzing the sample, ensure the ATR crystal is clean by wiping it with a solvent like isopropanol (B130326) and a lint-free wipe. Record a background spectrum of the clean, empty crystal. This scan is crucial as it is subtracted from the sample spectrum to remove interference from the ambient atmosphere (e.g., CO₂ and water vapor).[1]

-

Sample Analysis : Place a small amount of the this compound sample (as a solid piece or film) directly onto the ATR crystal. Ensure firm and uniform contact using the accessory's pressure clamp.

-

Data Acquisition : Collect the FTIR spectrum. Typically, spectra are recorded in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Presentation: Characteristic FTIR Absorption Bands for this compound

The following table summarizes the key absorption bands expected in a this compound spectrum, which are primarily based on its phenolic and epoxy-like backbone.[2][3][4]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3600–3200 | O-H Stretching (broad) | Hydroxyl (-OH) groups from the polymer backbone |

| 3100–3000 | C-H Stretching | Aromatic C-H |

| 2960–2850 | C-H Stretching | Aliphatic C-H (e.g., in the isopropylidene and backbone methylene (B1212753) groups) |

| 1610–1580 | C=C Stretching | Aromatic ring skeletal vibrations |

| 1510–1480 | C=C Stretching | Aromatic ring skeletal vibrations |

| 1260–1220 | C-O-C Asymmetric Stretching | Aryl-alkyl ether linkage |

| 1180 | C-O Stretching | Phenolic C-O |

| 1040–1030 | C-O-C Symmetric Stretching | Aryl-alkyl ether linkage |

| 830 | C-H Out-of-Plane Bending | para-Disubstituted aromatic ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for providing detailed information about the molecular structure of polymers, including monomer sequence, linkages, and end-groups.[5] Both ¹H and ¹³C NMR are used to obtain a complete structural picture.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve 10-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[6][7] The solution should be homogeneous and free of any solid particles.

-

Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended impurities that can degrade spectral quality.[6][8]

-

Instrument Setup : Place the NMR tube in the spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

-

Data Acquisition :

-

For ¹H NMR , a standard pulse sequence is used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a longer acquisition time is required.[8]

-

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is phased, baseline-corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]

Data Presentation: Expected NMR Chemical Shifts (δ) for this compound

The chemical shifts are predicted based on the repeating unit: -[O-C₆H₄-C(CH₃)₂-C₆H₄-O-CH₂-CH(OH)-CH₂]-.

Table 2: ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.1 | Doublet | Aromatic Protons (ortho to ether linkage) |

| ~6.8 | Doublet | Aromatic Protons (meta to ether linkage) |

| ~4.0-4.2 | Multiplet | Backbone -CH(OH)- and -CH₂-O- Protons |

| ~2.5-3.0 | Singlet (broad) | Hydroxyl (-OH) Proton |

| ~1.6 | Singlet | Isopropylidene (-C(CH₃)₂) Protons |

Table 3: ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~156 | Aromatic Carbon (C-O) |

| ~143 | Aromatic Carbon (ipso- to isopropylidene) |

| ~128 | Aromatic Carbon (CH, meta to ether) |

| ~114 | Aromatic Carbon (CH, ortho to ether) |

| ~70 | Backbone Carbon (-CH(OH)) |

| ~69 | Backbone Carbon (-CH₂-O-) |

| ~42 | Isopropylidene Quaternary Carbon (-C(CH₃)₂) |

| ~31 | Isopropylidene Methyl Carbon (-CH₃) |

Mass Spectrometry (MS)

For polymers, MALDI-TOF MS is an invaluable technique for determining molecular weight averages (Mn, Mw), polydispersity, and the mass of repeating units and end-groups.[9][10]

Experimental Protocol: MALDI-TOF MS

-

Sample Preparation : This is a critical step for successful MALDI analysis of polymers.[10][11]

-

Analyte Solution : Dissolve the this compound sample in a suitable solvent (e.g., Tetrahydrofuran, THF) to a concentration of approximately 1-2 mg/mL.[12]

-

Matrix Solution : Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB), in the same or a miscible solvent.[12]

-

Cationizing Agent : Prepare a solution of a salt (e.g., sodium trifluoroacetate, NaTFA) to promote the formation of single-charged ions.[10]

-

Mixing : Mix the analyte, matrix, and cationizing agent solutions in a specific ratio (e.g., 5:15:1 v/v/v).[11]

-

-

Target Spotting : Deposit a small volume (~1 µL) of the final mixture onto a MALDI target plate and allow the solvent to evaporate completely, co-crystallizing the sample within the matrix.[12]

-

Instrument Calibration : Calibrate the mass spectrometer using a known polymer standard with a molecular weight range similar to the expected range of the this compound.

-

Data Acquisition : Insert the target plate into the mass spectrometer. A pulsed laser desorbs and ionizes the sample, and the time-of-flight analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]

-

Data Analysis : The resulting spectrum shows a distribution of peaks, where each peak corresponds to an oligomer chain of a specific length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.[13]

Data Presentation: Calculated m/z Values for this compound Oligomers

The mass of the this compound repeating unit (-C₁₈H₂₀O₃-) is approximately 284.35 g/mol . The table below shows the expected m/z values for the first few oligomers cationized with a sodium ion (Na⁺, mass ≈ 23 g/mol ), assuming simple hydroxyl (-OH) and hydrogen (-H) end groups.

| Number of Repeat Units (n) | Oligomer Mass ( g/mol ) | Expected m/z with Na⁺ Adduct |

| 1 | 302.38 | 325.37 |

| 2 | 586.73 | 609.72 |

| 3 | 871.08 | 894.07 |

| 4 | 1155.43 | 1178.42 |

| 5 | 1439.78 | 1462.77 |

Visualization of Analytical Workflows

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for a comprehensive structural analysis of this compound, combining information from multiple spectroscopic techniques.

Caption: Integrated workflow for this compound analysis.

Structure-Spectra Relationship Diagram

This diagram shows how different parts of the this compound's chemical structure correspond to signals in each spectroscopic technique.

Caption: Correlation of this compound structure to spectra.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.agh.edu.pl [journals.agh.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. fiveable.me [fiveable.me]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. waters.com [waters.com]

- 10. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. selectscience.net [selectscience.net]

An In-depth Technical Guide to the Solubility Parameters of Phenoxy Resin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of phenoxy resin, a high-performance thermoplastic polymer known for its excellent toughness, flexibility, and adhesive properties. Understanding the solubility of this compound in various organic solvents is critical for its application in coatings, adhesives, composites, and advanced drug delivery systems. This document details the theoretical framework of solubility parameters, presents experimentally determined data, and provides a practical guide for solvent selection.

Introduction to this compound and Solubility Parameters

Phenoxy resins, also known as polyhydroxyethers, are amorphous thermoplastic polymers derived from the reaction of bisphenol A and epichlorohydrin. Their unique chemical structure, characterized by repeating ether linkages and pendant hydroxyl groups, governs their physical and chemical properties, including their interaction with organic solvents.

Solubility parameters provide a numerical method to predict the miscibility of materials. The concept is rooted in the principle of "like dissolves like," where substances with similar cohesive energy densities are more likely to be miscible. Two key sets of solubility parameters are widely used:

-

Hildebrand Solubility Parameter (δt): This single-parameter value represents the total cohesive energy density of a material. It is useful for initial solvent screening but does not account for the specific types of intermolecular forces (dispersion, polar, and hydrogen bonding).

-

Hansen Solubility Parameters (HSP): This three-component system provides a more nuanced understanding of solubility by breaking down the total cohesive energy into contributions from:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Originating from the formation of hydrogen bonds.

-

The total Hildebrand solubility parameter can be related to the Hansen parameters by the following equation:

δt² = δD² + δP² + δH²

Experimentally Determined Solubility Parameters of this compound

Based on experimental studies, the Hansen Solubility Parameters for PKFE this compound have been determined. These values are crucial for predicting its compatibility with a wide range of organic solvents.

| Parameter | Value (MPa⁰·⁵) |

| δD (Dispersion) | 18.9 |

| δP (Polar) | 9.3 |

| δH (Hydrogen Bonding) | 7.2 |

| δt (Hildebrand Total) | 22.0 |

| R₀ (Interaction Radius) | 9.8 |

Solvent Compatibility of this compound

The compatibility of this compound with an organic solvent can be quantified using the Relative Energy Difference (RED) number. The RED number is a measure of the "distance" between the solubility parameters of the resin and the solvent in the three-dimensional Hansen space.

The RED number is calculated using the following formula:

RED = Ra / R₀

Where:

-

Ra is the distance between the Hansen parameters of the resin and the solvent, calculated as: Ra² = 4(δD_resin - δD_solvent)² + (δP_resin - δP_solvent)² + (δH_resin - δH_solvent)²

-

R₀ is the interaction radius of the polymer.

The following criteria are used to predict solubility based on the RED number:

-

RED < 1.0: High likelihood of solubility (the solvent lies within the solubility sphere of the polymer).

-

RED = 1.0: Boundary of solubility.

-

RED > 1.0: Low likelihood of solubility (the solvent lies outside the solubility sphere of the polymer).

The following table presents the Hansen Solubility Parameters for a range of common organic solvents, along with their calculated Hildebrand solubility parameter and the RED number with respect to PKFE this compound. Solvents are categorized by their chemical class.

Ketones

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 20.5 | 0.82 | Good |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 19.3 | 0.69 | Good |

| Cyclohexanone | 17.8 | 6.3 | 5.1 | 19.6 | 0.44 | Excellent |

| Methyl Isobutyl Ketone (MIBK) | 15.3 | 6.1 | 4.1 | 17.1 | 0.81 | Good |

Ethers

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 19.0 | 0.54 | Excellent |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 15.6 | 1.14 | Borderline/Poor |

| 1,4-Dioxane | 19.0 | 1.8 | 7.4 | 20.5 | 0.80 | Good |

Esters

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 18.2 | 0.61 | Good |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 | 17.5 | 0.76 | Good |

| Methyl Acetate | 15.5 | 7.2 | 7.6 | 18.6 | 0.60 | Good |

Alcohols

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |

| Isopropanol | 15.8 | 6.1 | 16.4 | 23.4 | 1.34 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 26.5 | 1.58 | Poor |

| n-Butanol | 16.0 | 5.7 | 15.8 | 23.3 | 1.25 | Poor |

Aromatic Hydrocarbons

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 18.2 | 0.94 | Borderline/Good |

| Xylene (mixed isomers) | 17.8 | 1.0 | 3.1 | 18.2 | 0.96 | Borderline/Good |

| Benzene | 18.4 | 0.0 | 2.0 | 18.5 | 1.01 | Borderline/Poor |

Other Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | δt (MPa⁰·⁵) | RED | Predicted Solubility |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 22.9 | 0.32 | Excellent |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 24.8 | 0.63 | Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 20.3 | 0.38 | Excellent |

Experimental Protocols for Determining Hansen Solubility Parameters

The determination of Hansen Solubility Parameters for a polymer like this compound is an empirical process that involves observing the polymer's interaction with a range of solvents with known HSPs. The primary method is based on solubility or swelling tests.

Solubility Testing Method

This is the most direct method for determining the HSP of a soluble polymer.

Materials:

-

This compound (e.g., PKFE)

-

A set of 20-30 organic solvents with known Hansen Solubility Parameters, covering a wide range of δD, δP, and δH values.

-

Small glass vials with caps

-

Analytical balance

-

Vortex mixer or shaker

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 0.1 g) into each vial.

-

Solvent Addition: Add a fixed volume of each test solvent (e.g., 10 mL) to the respective vials.

-

Dissolution: Cap the vials tightly and agitate them using a vortex mixer or shaker for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

-

Observation: After the agitation period, visually inspect each vial to determine if the resin has completely dissolved. The solutions should be clear and free of any visible polymer particles.

-

Classification: Classify each solvent as a "good" solvent (dissolves the resin) or a "poor" solvent (does not dissolve the resin).

-

Data Analysis: The HSPs of the "good" and "poor" solvents are plotted in a 3D Hansen space. A sphere is then mathematically fitted to enclose the maximum number of "good" solvents while excluding the maximum number of "poor" solvents. The center of this sphere represents the Hansen Solubility Parameters (δD, δP, δH) of the this compound, and the radius of the sphere is the interaction radius (R₀). Specialized software is often used for this analysis.

Swelling Measurement Method

For cross-linked or high molecular weight polymers that do not readily dissolve, the extent of swelling in different solvents can be used to determine the HSPs.

Materials:

-

Cured or solid this compound samples of known weight and dimensions.

-

A set of organic solvents with known HSPs.

-

Sealed containers.

-

Analytical balance.

Procedure:

-

Initial Measurement: Weigh the dry this compound samples.

-

Immersion: Immerse each sample in a separate container with a specific solvent, ensuring the sample is fully submerged. Seal the containers to prevent solvent evaporation.

-

Equilibrium: Allow the samples to swell until they reach equilibrium, which may take several hours or days.

-

Final Measurement: Remove the samples from the solvents, quickly blot the surface to remove excess liquid, and immediately weigh the swollen samples.

-

Calculate Swelling Ratio: The degree of swelling is calculated as the percentage of weight gain.

-

Data Analysis: The solvents that cause the most significant swelling are considered "good" solvents. Similar to the solubility testing method, a Hansen sphere is fitted to the data points of the "good" solvents in the 3D Hansen space to determine the polymer's HSPs and interaction radius.

Visualization of this compound Solubility

The following diagrams illustrate the concepts of Hansen Solubility Parameters and the solubility of this compound.

Caption: Relationship between this compound and Solvent Solubility Parameters.

Caption: Experimental Workflow for Determining Hansen Solubility Parameters.

Conclusion

The solubility of this compound in organic solvents is a complex phenomenon that can be effectively predicted and understood through the application of Hansen Solubility Parameters. By utilizing the experimentally determined HSP values for this compound and the comprehensive data provided for various solvents, researchers, scientists, and drug development professionals can make informed decisions in formulating solutions for coatings, adhesives, and other advanced applications. The RED number serves as a powerful tool for quantitative assessment of solvent compatibility, enabling the selection of optimal solvent systems to achieve desired performance characteristics.

An In-depth Technical Guide to the Chemical Compatibility of Phenoxy Resin with Various Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenoxy Resins

Phenoxy resins, also known as polyhydroxyethers, are high-molecular-weight thermoplastic polymers derived from the reaction of bisphenol A and epichlorohydrin.[1][2] They are renowned for their excellent combination of properties, including high toughness, ductility, good thermal stability, and exceptional adhesion to a wide variety of substrates.[3] These characteristics make them highly suitable for demanding applications in coatings, adhesives, composites, and electronics, where chemical resistance is a critical performance attribute.[1][4][5][6] The linear polymer chain with pendant hydroxyl groups contributes to their strong adhesive properties and allows for cross-linking with other resins like isocyanates, melamines, and phenolics to further enhance chemical and mechanical resistance.[3]

This guide provides a comprehensive overview of the chemical compatibility of phenoxy resin with a range of substrates, including metals, plastics, and elastomers. The information is intended to assist researchers and professionals in material selection and application development.

Experimental Protocols for Chemical Compatibility Testing

The evaluation of chemical compatibility is crucial for predicting the in-service performance of polymeric materials. Standardized testing protocols are employed to ensure reliable and comparable results. The following sections detail the methodologies for assessing the chemical resistance of this compound coatings and bulk materials.

Chemical Resistance Testing of this compound (ASTM D543)

The American Society for Testing and Materials (ASTM) standard D543 provides a framework for evaluating the resistance of plastics to chemical reagents.[7][8][9][10] This practice involves immersing specimens in a test chemical for a specified duration and temperature, followed by an evaluation of changes in their physical and mechanical properties.

Methodology:

-

Specimen Preparation: Prepare standardized test specimens of this compound (e.g., tensile bars, disks) as per ASTM specifications.

-

Initial Measurements: Before exposure, accurately measure and record the weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength, elongation at break) of the specimens.

-

Immersion: Immerse the specimens in the chemical reagent in a sealed container to prevent evaporation. The test is typically conducted at ambient temperature (23 ± 2 °C) and/or elevated temperatures to accelerate aging, for a predetermined duration (e.g., 24 hours, 7 days, 30 days).

-

Post-Exposure Evaluation: After the immersion period, remove the specimens from the chemical, gently wipe them dry, and re-measure their weight and dimensions.

-

Mechanical Testing: Conduct mechanical tests on the exposed specimens to determine the retention of properties compared to unexposed control samples.

-

Data Reporting: Report the results as the percentage change in weight, dimensions, and mechanical properties. Visual observations such as swelling, discoloration, cracking, or crazing are also documented.

Adhesion Testing of this compound Coatings (ASTM D3359)

The adhesion of a this compound coating to a substrate is a critical indicator of its protective capability, especially after chemical exposure. ASTM D3359 outlines two methods (Method A: X-cut and Method B: cross-cut) for assessing the adhesion of coatings to metallic substrates.[11][12][13][14][15]

Methodology (Method B - Cross-Cut):

-

Coating Application: Apply the this compound coating to the desired substrate and cure it according to the manufacturer's specifications.

-

Scribing: Using a sharp cutting tool, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

-

Tape Application: Apply a specified pressure-sensitive adhesive tape over the cross-hatched area and smooth it down firmly.

-

Tape Removal: After a short period (typically 90 seconds), rapidly pull the tape off at a 180° angle.[11]

-

Evaluation: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale, which ranges from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Chemical Compatibility Data

The following tables summarize the chemical compatibility of this compound with various substrates and chemical agents. The data is compiled from various sources and is primarily qualitative. Where available, quantitative data is included.

Rating Scale:

-

Excellent: No significant change in properties.

-

Good: Minor, often reversible, changes in properties.

-

Fair: Moderate changes in properties; the material may still be functional in some applications.

-

Poor: Significant degradation of properties.

-

Not Recommended: Severe degradation; the material is unsuitable for use.

Compatibility with Metallic Substrates

Phenoxy resins exhibit excellent adhesion to a variety of metals, making them ideal for protective coatings and structural adhesives.[1][3]

| Metal Substrate | General Compatibility | Supporting Information |

| Steel (Cold-Rolled, Stainless) | Excellent | This compound coatings provide excellent corrosion protection for steel surfaces.[16] Adhesion is a key attribute. |

| Aluminum | Excellent | Strong adhesion to aluminum makes it suitable for aerospace and automotive applications. |

| Copper | Good | Phenoxy resins can be used in coatings for copper and its alloys, though surface preparation is important for optimal adhesion.[17][18][19] |

Compatibility with Plastic Substrates

The compatibility of this compound with other plastics depends on the specific polymer. Generally, it shows good compatibility with polar plastics.

| Plastic Substrate | General Compatibility | Supporting Information |

| Polycarbonate (PC) | Good | Blends of this compound and polycarbonate can be prepared, indicating good compatibility. |

| Acrylonitrile Butadiene Styrene (ABS) | Fair to Good | Compatibility can be improved with the use of compatibilizers.[20] |

| Polyvinyl Chloride (PVC) | Fair | Information on direct compatibility is limited; however, phenoxy resins are generally not compatible with vinyls. |

| Nylon (Polyamide) | Excellent | The polar nature of both polymers leads to good adhesion and compatibility. |

| Polyester (B1180765) (PET) | Excellent | Strong adhesion and compatibility are reported, making it suitable for coatings on polyester films and composites.[21] |

Compatibility with Elastomeric Substrates

Data on the direct chemical compatibility of this compound with elastomers is limited. The information below is based on general chemical resistance of the elastomers themselves and the known compatibility of related resins like epoxies.

| Elastomer Substrate | General Compatibility (Inferred) | Supporting Information |

| EPDM (Ethylene Propylene Diene Monomer) | Fair to Good | EPDM has good resistance to polar solvents but is not recommended for aromatic and chlorinated hydrocarbons.[22][23][24][25][26] Phenolic resins have been shown to improve the adhesion of EPDM to other substrates.[27] |

| Nitrile Rubber (NBR) | Good | Nitrile rubber is known for its excellent oil and solvent resistance, and it is compatible with phenolic resins.[28][29][30] |

| Silicone Rubber | Poor to Fair | Silicone elastomers are generally not resistant to many solvents and may swell. |

Resistance to Chemical Agents

The following table provides a general overview of the resistance of this compound to various classes of chemicals. This data is largely based on information for phenolic and epoxy resins, which are chemically similar.[31][32][33][34][35]

| Chemical Class | Reagent | Compatibility Rating |

| Acids, Dilute | Acetic Acid (10%) | Good |

| Hydrochloric Acid (10%) | Good | |

| Sulfuric Acid (10%) | Good | |

| Acids, Concentrated | Nitric Acid (70%) | Poor |

| Sulfuric Acid (98%) | Poor | |

| Alkalies | Sodium Hydroxide (10%) | Excellent |

| Ammonium Hydroxide (10%) | Excellent | |

| Solvents - Alcohols | Methanol | Fair |

| Ethanol | Good | |

| Isopropanol | Good | |

| Solvents - Ketones | Acetone | Poor (Soluble) |

| Methyl Ethyl Ketone (MEK) | Poor (Soluble)[2] | |

| Solvents - Hydrocarbons | Toluene | Fair |

| Xylene | Fair | |

| Gasoline | Good | |

| Solvents - Chlorinated | Methylene Chloride | Poor |

| Trichloroethylene | Poor | |

| Water | Deionized Water | Excellent |

| Salt Water (5% NaCl) | Excellent |

Visualizations

The following diagrams, created using Graphviz, illustrate key experimental workflows.

Caption: Workflow for Chemical Compatibility Testing of this compound.

Caption: Workflow for Adhesion Testing of this compound Coatings.

Conclusion

Phenoxy resins offer a compelling combination of mechanical strength, thermal stability, and chemical resistance, making them a versatile choice for a wide range of applications. Their excellent adhesion to metals and many plastics is a key advantage. However, like all polymers, their performance is dependent on the specific chemical environment. This guide provides a foundational understanding of the chemical compatibility of this compound with various substrates. While comprehensive quantitative data is not always readily available, the provided information and experimental protocols offer a strong basis for material selection and performance evaluation. For critical applications, it is always recommended to conduct specific testing under end-use conditions to ensure material compatibility and longevity.

References

- 1. phlextek.com [phlextek.com]

- 2. corrosionpedia.com [corrosionpedia.com]

- 3. paint.org [paint.org]

- 4. This compound Market Size, Share & Growth Forecast 2035 [researchnester.com]

- 5. market.us [market.us]

- 6. dataintelo.com [dataintelo.com]

- 7. matestlabs.com [matestlabs.com]

- 8. Chemical Compatibility ASTM D543 [intertek.com]

- 9. belge.com [belge.com]

- 10. testinglab.com [testinglab.com]

- 11. store.astm.org [store.astm.org]

- 12. industrialphysics.com [industrialphysics.com]

- 13. blog.chasecorp.com [blog.chasecorp.com]

- 14. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]

- 15. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 17. This compound: Enhancing Toughness in Copper Clad Laminates - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 18. revues.imist.ma [revues.imist.ma]

- 19. copper.org [copper.org]

- 20. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 21. researchgate.net [researchgate.net]

- 22. proautocon.com [proautocon.com]

- 23. minorrubber.com [minorrubber.com]

- 24. maxspare.com [maxspare.com]

- 25. Rubber Chemical Resistance Guide [eriks.com]

- 26. plasticpipeshop.co.uk [plasticpipeshop.co.uk]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. DE3834879A1 - Adhesive based on phenolic resins and nitrile rubbers - Google Patents [patents.google.com]

- 30. calpaclab.com [calpaclab.com]

- 31. heresite.com [heresite.com]

- 32. Phenolic Chemical Resistance Charts, Excellent, Good, Limited, Severe Effects [k-mac-plastics.net]

- 33. quimibber.com [quimibber.com]

- 34. ineos.com [ineos.com]

- 35. poliya.com [poliya.com]

An In-depth Technical Guide to the Structural Analysis of Phenoxy Resin

Audience: Researchers, scientists, and drug development professionals.

Phenoxy resins, also known as polyhydroxyethers, are high-molecular-weight thermoplastic polymers known for their excellent toughness, adhesion, and barrier properties.[1][2] Structurally, they are derived from bisphenol A and epichlorohydrin.[3][4] A defining characteristic of phenoxy resin is its predominantly amorphous nature.[1][2] This guide provides a comprehensive overview of the analytical techniques used to characterize the amorphous structure of this compound, explains the molecular basis for this morphology, and discusses its behavior in polymer blends.

The Amorphous Nature of this compound

Unlike semi-crystalline polymers which feature both ordered crystalline lamellae and disordered amorphous regions, phenoxy resins are considered amorphous thermoplastics.[2] This lack of crystallinity is a direct result of their molecular architecture:

-

High Molecular Weight: Phenoxy resins have a high weight-average molecular weight, typically ranging from 25,000 to over 60,000 g/mol .[2] These long polymer chains are highly entangled, which physically hinders the chain folding and alignment required to form ordered crystalline structures.[5]

-

Complex Repeating Unit: The repeating unit of this compound, containing bulky bisphenol A groups, provides rigidity but also creates an irregular chain structure that impedes regular packing into a crystal lattice.[6]

The following diagram illustrates the relationship between the molecular characteristics of this compound and its resulting amorphous structure.

Analytical Techniques for Structural Characterization

The amorphous nature of this compound is confirmed using standard thermal and structural analysis techniques, primarily Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

DSC is a fundamental technique for studying the thermal transitions of polymers.[7] For an amorphous polymer like this compound, the key observable event is the glass transition temperature (Tg), which appears as a step-like change in the heat flow curve. The absence of a sharp endothermic peak, which signifies the melting of a crystalline structure (Tm), confirms its amorphous character.[8][9]

XRD is a powerful tool for probing the long-range order in materials.[10] Crystalline materials produce a diffraction pattern with sharp, well-defined Bragg peaks, corresponding to the regular planes of atoms in the crystal lattice. In contrast, amorphous materials, lacking this long-range order, scatter X-rays diffusely, resulting in a broad "halo" in the diffraction pattern.

The general workflow for characterizing a polymer's morphology using these techniques is outlined below.

Quantitative Data and Typical Properties

The properties of phenoxy resins reflect their amorphous, rigid-chain structure. Key quantitative data are summarized in the table below. Note the absence of melting temperature (Tm) and heat of fusion (ΔHm), which are characteristic of crystalline polymers.

| Property | Typical Value | Significance |

| Glass Transition Temp. (Tg) | 80 - 100 °C | Indicates the transition from a rigid, glassy state to a more rubbery state.[3] |

| Weight-Average Mw | 25,000 - 80,000 g/mol | High molecular weight contributes to toughness and entanglement.[3][11] |

| Density | ~1.18 g/cm³ | Reflects the packing efficiency of the amorphous polymer chains.[4] |

| Melting Temperature (Tm) | Not Applicable | As an amorphous polymer, this compound does not have a distinct melting point. |

| Heat of Fusion (ΔHm) | Not Applicable | There is no crystalline structure to absorb heat during melting. |

Experimental Protocols

Detailed experimental protocols are crucial for accurate and reproducible analysis. The following sections provide standardized methodologies for DSC and XRD analysis of a polymer like this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidation.

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 150 °C back to 25 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample again from 25 °C to 150 °C at 10 °C/min. The data from this scan is typically used for analysis.

-

-

Data Analysis: Analyze the heat flow curve from the second heating scan. The glass transition (Tg) is determined as the midpoint of the step-like transition in the heat flow signal. Confirm the absence of any endothermic melting peaks.

-

Sample Preparation: Prepare a flat, smooth sample of the this compound. If in pellet or powder form, press it into a sample holder to create a level surface.

-

Instrument Setup: Mount the sample in the diffractometer. Typical instrument settings use a Cu Kα radiation source (λ = 1.54 Å).

-

Data Collection: Scan the sample over a 2θ range appropriate for polymers, typically from 5° to 50°. Set the step size (e.g., 0.02°) and dwell time (e.g., 1 second/step) to ensure adequate signal-to-noise ratio.

-

Data Analysis: Plot the diffracted X-ray intensity versus the 2θ angle. For this compound, the resulting pattern should exhibit a broad, non-crystalline halo, with the peak of the halo indicating the most probable intermolecular distance. The absence of sharp Bragg peaks confirms the amorphous nature of the material.

This compound in Polymer Blends

While this compound itself is amorphous, it is often blended with semi-crystalline polymers to modify properties. In such blends, the this compound can influence the crystallization behavior of the other component. For example, a study on blends of poly(trimethylene terephthalate) (PTT), a semi-crystalline polyester, with this compound showed that the two polymers were miscible.[12] The presence of the amorphous this compound can lead to:

-

Depression of Melting Point: The Tm of the crystalline component may decrease.

-

Reduction in Crystallinity: The overall degree of crystallinity of the blend is often lower than that of the pure semi-crystalline polymer, as the phenoxy chains disrupt the crystallization process.

-

Altered Crystallization Kinetics: The rate of crystallization can be slowed down due to the physical obstruction by the bulky, entangled phenoxy chains.

The analysis of such blends using DSC would reveal both a Tg for the amorphous phase and a Tm for the crystalline phase, allowing for the quantification of these effects.

References

- 1. ulprospector.com [ulprospector.com]

- 2. coherentmarketinsights.com [coherentmarketinsights.com]

- 3. corrosionpedia.com [corrosionpedia.com]

- 4. scipoly.com [scipoly.com]

- 5. mdpi.com [mdpi.com]

- 6. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. tainstruments.com [tainstruments.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. covalentmetrology.com [covalentmetrology.com]

- 10. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]

- 11. This compound: A High-Performance Material for Coatings, Adhesives, and Composites - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 12. mdpi.com [mdpi.com]

The Decisive Role of Hydroxyl Groups in Defining Phenoxy Resin Performance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxy resins, also known as polyhydroxyethers, are high-molecular-weight thermoplastic polymers renowned for their exceptional combination of toughness, flexibility, adhesion, and chemical resistance.[1][2] Central to these high-performance characteristics are the abundant secondary hydroxyl (-OH) groups present along the polymer backbone. These functional groups serve as pivotal sites for chemical reactions and intermolecular interactions, profoundly influencing the material's ultimate properties. This technical guide provides an in-depth exploration of the multifaceted role of hydroxyl groups in phenoxy resins, offering a valuable resource for professionals in research, development, and formulation.

The Chemical Foundation: Structure and Synthesis

Phenoxy resins are synthesized from the reaction of a bisphenol A (BPA) and epichlorohydrin. The polymerization process is controlled to create a high molecular weight linear polymer with repeating ether linkages and pendant hydroxyl groups.[3] Unlike epoxy resins which are characterized by their terminal epoxide groups, phenoxy resins have virtually no remaining epoxide functionality.[3] The molecular weight and, consequently, the hydroxyl group concentration are key parameters determined during synthesis.[4]

-[-O- Ph -C(CH₃)₂- Ph -O-CH₂-CH(OH)-CH₂-]-n-

>]; }

Catalyst [label="Catalyst\n(e.g., NaOH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

{rank=same; BPA; EPI; Catalyst;}

BPA -> Resin [lhead=cluster_resin]; EPI -> Resin [lhead=cluster_resin]; Catalyst -> Resin [lhead=cluster_resin, label="Polymerization"];

caption [label="Figure 1: Synthesis of Phenoxy Resin.", fontname="Arial", fontsize=12, fontcolor="#202124"]; } . Caption: Figure 1: Synthesis of this compound.

The Influence of Hydroxyl Groups on Key Resin Properties

The concentration of hydroxyl groups, often quantified by the Hydroxyl Equivalent Weight (g/eq), is a critical factor that dictates the performance of phenoxy resins. A lower hydroxyl equivalent weight signifies a higher concentration of -OH groups.

Adhesion

The exceptional adhesive properties of phenoxy resins are largely attributed to their hydroxyl groups.[2] These polar groups form strong hydrogen bonds with a wide variety of substrates, including metals, glass, and other polar plastics.[5] This inherent polarity ensures excellent wetting and strong interfacial bonding, making phenoxy resins a preferred choice for high-performance adhesives and coatings.[1]

Reactivity and Cross-linking

While phenoxy resins are thermoplastic, their hydroxyl groups provide reactive sites for cross-linking, transforming them into thermoset materials with enhanced properties.[6] This dual nature offers significant formulation versatility. Common cross-linking agents include isocyanates, melamine-formaldehyde resins, and phenolic resins.[7] The cross-linking reaction increases the molecular weight and creates a three-dimensional network, which significantly improves chemical resistance, hardness, and thermal stability.[8]

// Nodes Phenoxy [label="this compound\n(-OH groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isocyanate [label="Isocyanate\n(-NCO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Melamine [label="Melamine Resin", fillcolor="#FBBC05", fontcolor="#202124"]; Urethane [label="Cross-linked Network\n(Urethane Linkages)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ether [label="Cross-linked Network\n(Ether Linkages)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phenoxy -> Urethane [label=" Reaction"]; Isocyanate -> Urethane; Phenoxy -> Ether [label=" Reaction"]; Melamine -> Ether;

caption [label="Figure 2: Cross-linking Pathways.", fontname="Arial", fontsize=12, fontcolor="#202124", shape=plaintext, pos="c, -0.5!"]; } . Caption: Figure 2: Cross-linking Pathways.

Mechanical Properties

The hydroxyl groups contribute to the inherent toughness and ductility of phenoxy resins through strong intermolecular hydrogen bonding. This creates a physically associated network that resists deformation and absorbs energy. When cross-linked, the density of the network, which is a function of the hydroxyl group concentration, will directly influence the mechanical properties. Higher cross-link densities generally lead to increased tensile strength and modulus, but potentially reduced elongation at break. The addition of this compound to other systems, such as epoxies, has been shown to improve fracture toughness and interlaminar shear strength.[9]

Thermal Properties

The thermal stability of phenoxy resins is influenced by their aromatic backbone and the strong intermolecular forces established by the hydroxyl groups. The glass transition temperature (Tg) is a key thermal property that is affected by the hydroxyl group concentration. Generally, a higher concentration of hydroxyl groups can lead to a higher Tg due to increased hydrogen bonding, which restricts chain mobility. However, when phenoxy resins are used as modifiers in other thermosetting systems, the effect on Tg can be more complex, depending on the miscibility and the extent of reaction between the components.[10]

Quantitative Data on this compound Properties

The following tables summarize typical properties of commercially available phenoxy resins, illustrating the influence of molecular weight and hydroxyl equivalent weight.

Table 1: Typical Properties of Phenoxy Resins

| Property | PKHB+[7] | Grade with Mw ~60,000[11] | PKHH[12] | Units |

| Molecular Weight (Mw) | 37,000 | ~60,000 | 10,000-16,000 (Mn) | g/mol |

| OH Equivalent Weight | 278 | - | 284 | g/eq |

| Glass Transition Temp (Tg) | - | 100 | 98 | °C |

| Tensile Strength | - | - | - | MPa |

| Elongation at Break | - | - | - | % |

| Viscosity (20% in cyclohexanone) | 281-409 | 700 | - | cP |

Table 2: Mechanical Properties of this compound (PKFE Grade)

| Property | Value | Units | ASTM Method |

| Tensile Strength, Yield | 62.1 | MPa | - |

| Tensile Strength, Ultimate | 65.5 | MPa | - |

| Elongation at Yield | 3.5 | % | - |

| Elongation at Break | 90 | % | - |

| Flexural Modulus | 2.83 | GPa | - |

| Flexural Yield Strength | 96.6 | MPa | - |

Note: Data is compiled from various technical data sheets and may not be directly comparable due to different testing conditions and resin grades.

Experimental Protocols

Accurate characterization of phenoxy resins and their formulations is crucial for research and development. The following are summaries of standard experimental protocols for key analyses.

// Nodes Start [label="Sample\nPreparation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Titration [label="Hydroxyl Value\nTitration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanical [label="Mechanical Testing\n(ASTM D638, D790)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adhesion [label="Adhesion Testing\n(ASTM D4541)", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal [label="Thermal Analysis\n(DSC, TGA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nProperty Correlation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Titration; Start -> Mechanical; Start -> Adhesion; Start -> Thermal; Titration -> Data; Mechanical -> Data; Adhesion -> Data; Thermal -> Data;

caption [label="Figure 3: Experimental Workflow.", fontname="Arial", fontsize=12, fontcolor="#202124", shape=plaintext, pos="c, -0.5!"]; } . Caption: Figure 3: Experimental Workflow.

Determination of Hydroxyl Value (Titration Method)

The hydroxyl value is a measure of the concentration of hydroxyl groups in the resin. A common method is acetylation followed by titration.[13][14]

-

Sample Preparation: Accurately weigh a known amount of the this compound into a flask.

-

Acetylation: Add a precise volume of an acetylating reagent (e.g., a solution of acetic anhydride (B1165640) in pyridine (B92270) or another suitable solvent). Heat the mixture under reflux for a specified time to ensure all hydroxyl groups react to form esters.

-

Hydrolysis: After cooling, add a known amount of water to hydrolyze the excess acetic anhydride into acetic acid.

-

Titration: Titrate the resulting solution with a standardized solution of potassium hydroxide (B78521) (KOH) to a phenolphthalein (B1677637) endpoint.

-

Blank Determination: Perform a blank titration without the resin sample to determine the initial amount of acetic anhydride.

-

Calculation: The hydroxyl value is calculated based on the difference in the volume of KOH solution used for the sample and the blank.

Tensile Properties (ASTM D638)

This method determines the tensile properties of plastics.[7][11][15][16]

-

Specimen Preparation: Prepare dumbbell-shaped specimens by injection molding or machining from a sheet of the this compound material.

-

Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours.

-

Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

-

Data Acquisition: Record the load and elongation throughout the test.

-

Calculations: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.

Flexural Properties (ASTM D790)

This method is used to measure the flexural strength and modulus of plastic materials.[17][18][19][20][21]

-

Specimen Preparation: Prepare rectangular bar specimens of the this compound.

-

Conditioning: Condition the specimens as per ASTM D638.

-

Testing: Place the specimen on two supports in a three-point bending fixture. Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.

-

Data Acquisition: Record the load and deflection data.

-

Calculations: Calculate the flexural strength and flexural modulus from the load-deflection curve.

Pull-Off Adhesion Test (ASTM D4541 / ISO 4624)

This test measures the adhesion of a coating to a substrate.[6][22][23][24][25][26][27][28][29][30]

-

Surface Preparation: Apply the this compound-based coating to the desired substrate and cure as required.

-

Dolly Adhesion: Glue a metal loading fixture (dolly) to the surface of the coating using a suitable adhesive. Allow the adhesive to cure completely.

-

Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a controlled rate until the dolly is pulled off.

-

Analysis: Record the force at which failure occurred and the nature of the failure (i.e., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).

-

Calculation: Calculate the pull-off adhesion strength in units of pressure (e.g., MPa or psi).

Conclusion

The hydroxyl groups in phenoxy resins are not merely a structural feature but are fundamental to their performance. They are the primary drivers of the exceptional adhesion, reactivity, and overall mechanical robustness of these polymers. A thorough understanding of the structure-property relationships governed by the hydroxyl group concentration enables researchers and formulators to tailor this compound systems for a wide array of demanding applications, from advanced adhesives and coatings to high-performance composites. The ability to cross-link these resins through their hydroxyl functionality provides a pathway to further enhance their properties, bridging the gap between thermoplastic processability and thermoset performance.

References

- 1. phlextek.com [phlextek.com]

- 2. What are the characteristics of this compound? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. corrosionpedia.com [corrosionpedia.com]

- 4. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. intertekinform.com [intertekinform.com]

- 7. infinitalab.com [infinitalab.com]

- 8. Effects of pH on Lap-Shear Strength for Aspen Veneer | Wood and Fiber Science [wfs.swst.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. zwickroell.com [zwickroell.com]

- 12. US6887951B1 - Solvent based epoxy-phenoxy solution and lacquers or inks formed therefrom - Google Patents [patents.google.com]

- 13. digicollections.net [digicollections.net]

- 14. lcms.labrulez.com [lcms.labrulez.com]

- 15. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]

- 16. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]

- 17. micomlab.com [micomlab.com]

- 18. tamuk.edu [tamuk.edu]

- 19. boundengineering.com [boundengineering.com]

- 20. trl.com [trl.com]

- 21. zwickroell.com [zwickroell.com]

- 22. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]

- 23. industrialphysics.com [industrialphysics.com]

- 24. Astm d4541 standard pull off test for coatings | PDF [slideshare.net]

- 25. hightower-labs.com [hightower-labs.com]

- 26. industrialphysics.com [industrialphysics.com]

- 27. 4wardtesting.co.uk [4wardtesting.co.uk]

- 28. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]

- 29. BS EN ISO 4624:2016 - TC | 30 Apr 2016 | BSI Knowledge [knowledge.bsigroup.com]

- 30. testresources.net [testresources.net]

Methodological & Application

Application Notes and Protocols: Utilizing Phenoxy Resin as a Toughening Agent for Epoxy Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing phenoxy resin as a toughening agent to enhance the mechanical performance of epoxy composites. The following sections detail the underlying principles, experimental procedures, and expected outcomes, supported by quantitative data and visual representations of key processes.

Introduction

Epoxy resins are widely employed as matrices in advanced composite materials due to their excellent mechanical strength, thermal stability, and chemical resistance. However, their inherent brittleness can limit their application in areas requiring high fracture toughness and impact resistance. The incorporation of thermoplastic polymers, such as phenoxy resins, is a well-established method to improve the toughness of epoxy networks.

Phenoxy resins, which are polyhydroxy ethers, are particularly effective due to their good compatibility with epoxy resins, leading to the formation of phase-separated morphologies upon curing. This controlled phase separation is crucial for inducing various energy-dissipating mechanisms that impede crack propagation and enhance the overall toughness of the composite material.

Toughening Mechanism

The primary toughening mechanism involves reaction-induced phase separation (RIPS) .[1][2] Initially, the this compound is dissolved in the epoxy resin to form a homogeneous mixture. As the curing reaction proceeds, the molecular weight of the epoxy network increases, leading to a decrease in the miscibility of the this compound. Consequently, the phenoxy-rich phase separates out, forming distinct domains within the epoxy matrix.

These phase-separated morphologies, often in the form of sub-micron particles or co-continuous structures, contribute to toughening through several mechanisms:

-

Crack Pinning: The dispersed phenoxy-rich particles act as obstacles, forcing the crack front to bow out and effectively pinning its propagation.[1][3]

-

Crack Deflection and Bifurcation: The crack path is deflected or branched as it encounters the tougher phenoxy phase, dissipating energy and reducing the stress intensity at the crack tip.[3]

-